7-Xylosyltaxol
Overview
Description
7-Xylosyltaxol is a derivative of taxol (Paclitaxel), a compound extracted from the Pacific yew tree with antineoplastic activity . Paclitaxel binds to tubulin and inhibits the disassembly of microtubules, thereby resulting in the inhibition of cell division .
Synthesis Analysis
The synthesis of 7-Xylosyltaxol involves conjugation to the carrier protein bovine serum albumin (BSA) to construct the immunogen . The ratio of hapten in the XylTax–BSA conjugate was determined by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry .Molecular Structure Analysis
The molecular formula of 7-Xylosyltaxol is C52H59NO18 . It has a molecular weight of 986.02 . The structure of 7-Xylosyltaxol contains total 137 bond(s); 78 non-H bond(s), 25 multiple bond(s), 16 rotatable bond(s), 7 double bond(s), 18 aromatic bond(s), 1 four-membered ring(s), 6 six-membered ring(s), 2 eight-membered ring(s), 1 ten-membered ring(s), 1 twelve-membered ring(s), 3 ester(s) (aliphatic), 1 ester(s) (aromatic), 1 secondary amide(s) (aromatic) .Chemical Reactions Analysis
7-Xylosyltaxol is a taxane and derivative of paclitaxel that has been found in T. chinensis and has microtubule disruptor and anticancer activities . It induces the disassembly of pig brain and Physarum microtubules in cell-free assays .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Xylosyltaxol are as follows: Its molecular formula is C52H59NO18 and its molecular weight is 986.02 .Scientific Research Applications
Pharmacokinetics and Bioavailability
- Transport and Absorption : 7-Xylosyl-10-deacetylpaclitaxel, used in traditional Chinese medicine for cancer treatment, showed linear transepithelial flux in human colonic cell line Caco-2, suggesting possible effective absorption in the intestinal tract. This indicates its potential for oral administration in cancer therapy, despite its low plasma concentrations observed in preclinical trials (Jiang et al., 2010).
Cellular and Molecular Mechanisms
- Action on Mitochondrial Permeability : Research on the PC-3 cell line suggested that 7-Xylosyl-10-deacetylpaclitaxel targets the mitochondrial permeability transition pore (mPTP), leading to apoptosis in cancer cells. This action might be mediated through oxidative damage, as indicated by increased reactive oxygen species (ROS) levels (Jiang et al., 2011).
Biotechnological Applications
- Enzymatic Hydrolysis for Paclitaxel Production : A bacterial strain, Moraxella sp., can hydrolyze 7-xylosyltaxanes, major components in the bark of Pacific yew, into sources of 10-deacetylbaccatin III for semisynthesis of paclitaxel. This indicates a potential biotechnological route for paclitaxel production from 7-Xylosyltaxol (Hanson et al., 1997).
Role in Taxol Production
- Biocatalysis for Taxol Production : An engineered yeast was used for biocatalysis of 7-β-xylosyl-10-deacetyltaxol and its analogues, showing high bioconversion efficiency. This approach could be a promising alternative for industrial production of semi-synthetic paclitaxel (Liu & Zhu, 2015).
- Microbial Hydrolysis : Enterobacter sp. CGMCC 2487, isolated from soil, efficiently hydrolyzes 7-xylosyl-10-deacetyltaxol to 10-deacetyltaxol, a useful intermediate for semisynthesis of paclitaxel and other taxane-based anticancer drugs (Wang et al., 2011).
Taxol Biosynthetic Improvement
- Enhancing Taxol Biosynthesis : Research aimed at improving the catalytic efficiency of 10-deacetylbaccatin III-10-O-acetyltransferase towards 10-deacetyltaxol, a derivative of 7-β-xylosyl-10-deacetyltaxol, for Taxol production. This work illustrates the potential of 7-β-xylosyl-10-deacetyltaxol in enhancing Taxol biosynthesis (Li et al., 2017).
Safety And Hazards
The safety data sheet of 7-Xylosyltaxol suggests that it may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water and seek medical advice .
Future Directions
The future directions of 7-Xylosyltaxol research could involve further exploration of its potential as an anticancer agent . Additionally, the development of an indirect competitive enzyme-linked immunosorbent assay (icELISA) using a highly specific monoclonal antibody against paclitaxel could be a valuable method for paclitaxel determination .
properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H59NO18/c1-26-33(68-47(63)39(58)37(29-16-10-7-11-17-29)53-45(61)30-18-12-8-13-19-30)23-52(64)44(70-46(62)31-20-14-9-15-21-31)42-50(6,43(60)41(67-27(2)54)36(26)49(52,4)5)34(22-35-51(42,25-66-35)71-28(3)55)69-48-40(59)38(57)32(56)24-65-48/h7-21,32-35,37-42,44,48,56-59,64H,22-25H2,1-6H3,(H,53,61)/t32-,33+,34+,35-,37+,38+,39-,40-,41-,42+,44+,48+,50-,51+,52-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEGOBHUZTXSFK-TZIKQHFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H59NO18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454873 | |
Record name | Taxol-7-xyloside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
986.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Xylosyltaxol | |
CAS RN |
90332-66-4 | |
Record name | 7-Xylosyltaxol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90332-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Taxol-7-xyloside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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